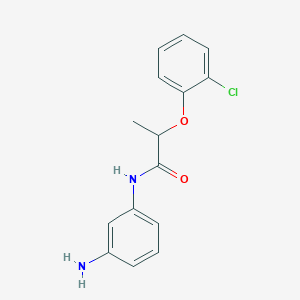
N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide, with the molecular formula C₁₅H₁₅ClN₂O₂, is a synthetic organic compound that has garnered attention for its significant biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an amine group attached to a phenyl ring, which is further linked to a propanamide moiety substituted with a chlorophenoxy group. Its unique structural configuration influences both its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding with proteins, potentially modulating their activity. The chlorophenoxy group enhances hydrophobic interactions, allowing the compound to influence enzymatic functions effectively.
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
2. Anticancer Activity
Research highlights the compound's anticancer potential. Molecular docking studies have demonstrated its binding affinity to specific receptors involved in cancer progression, providing a foundation for further pharmacological investigations. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Anticancer Mechanisms
A study published in 2023 explored the effects of this compound on cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis in breast cancer cells. The study suggested that the compound's mechanism involves the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compound | Amine and chlorophenoxy groups | Specific substitution pattern | Antimicrobial, anticancer |
| N-(3-Aminophenyl)-3-(4-chlorophenoxy)propanamide | Similar amine and chlorophenoxy groups | Different substitution pattern | Moderate anticancer |
| 3-Aminopropionanilide | Lacks chlorophenoxy substitution | Simpler structure | Limited biological activity |
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(2-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(20-14-8-3-2-7-13(14)16)15(19)18-12-6-4-5-11(17)9-12/h2-10H,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQBFXJENNYGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














